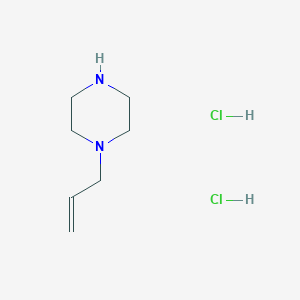

1-Allylpiperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Allylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. These reactions can be optimized using microwave reactors to enhance efficiency and yield . The use of heterogeneous catalysis by metal ions supported on polymeric resins is also common in industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups into the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1-Allylpiperazine dihydrochloride is primarily recognized for its pharmacological properties. It has been studied for various therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives, including 1-allylpiperazine, exhibit significant antidepressant effects. These compounds interact with serotonin receptors, particularly the 5-HT2 receptor, which is crucial for mood regulation .

- Cerebrovascular Disorders : The compound has shown promise in treating cerebrovascular disturbances. Studies involving animal models suggest that it may enhance blood flow in the brain, thereby improving cognitive functions in elderly patients .

- Nootropic Effects : this compound has been investigated for its potential nootropic (cognitive-enhancing) effects. It has been shown to prolong survival times in hypoxia-induced conditions in animal studies, indicating neuroprotective properties .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes. The compound can be derived from piperazine through alkylation methods. Notably, the synthesis of related compounds such as N-benzhydryl-4-allylpiperazine has been documented, showcasing the versatility of piperazine derivatives in medicinal chemistry .

Table 1: Synthesis Methods of Piperazine Derivatives

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Antidepressant Effects : A comparative analysis was conducted using animal models to evaluate the antidepressant effects of 1-allylpiperazine against standard treatments like fluoxetine. The results indicated a comparable efficacy with a favorable side effect profile .

- Cerebrovascular Improvement : A study published in a pharmacological journal demonstrated that administration of this compound improved cerebral blood flow significantly compared to control groups treated with placebo substances .

Wirkmechanismus

The mechanism of action of 1-allylpiperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents.

Vergleich Mit ähnlichen Verbindungen

Piperazine: The parent compound, used as an anthelmintic agent.

1-Methylpiperazine: Similar structure with a methyl group instead of an allyl group.

1-Phenylpiperazine: Contains a phenyl group, often used in medicinal chemistry.

Uniqueness: 1-Allylpiperazine dihydrochloride is unique due to its allyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This makes it a valuable compound for specific synthetic applications and research studies .

Eigenschaften

IUPAC Name |

1-prop-2-enylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h2,8H,1,3-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTCAMCWNYDBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.